molecular formula C16H20N2O2 B1451625 N-[4-(2-Methoxyethoxy)benzyl](3-pyridinyl)-methanamine CAS No. 1040685-81-1

N-[4-(2-Methoxyethoxy)benzyl](3-pyridinyl)-methanamine

Cat. No. B1451625
M. Wt: 272.34 g/mol
InChI Key: KATLEBCCOIZQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-4-(2-Methoxyethoxy)benzyl-methanamine” is a chemical compound with the molecular formula C16H20N2O2 and a molecular weight of 272.34 . It’s a specialty product used for proteomics research .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-4-(2-Methoxyethoxy)benzyl-methanamine” are not fully detailed in the search results. We know its molecular formula is C16H20N2O2 and its molecular weight is 272.34 .

Scientific Research Applications

Atmospheric Reactivity of Methoxyphenols

Methoxyphenols, emitted from lignin pyrolysis and considered potential tracers for biomass burning, have been under investigation for their atmospheric reactivity. Studies focus on gas-phase, particle-phase, and aqueous-phase reactions, along with secondary organic aerosol (SOA) formation. The reactions of methoxyphenols with OH and NO3 radicals are primary degradation pathways with significant SOA formation potentials. Future research is encouraged to explore the atmospheric aging of biomass-burning plumes and the ecotoxicity of degradation products (Liu, Chen, & Chen, 2022).

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials

Quinazolines, including benzodiazines, are noted for their biological activities and recent applications in electronic devices, luminescent elements, and photoelectric conversion elements. Research highlights the value of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for novel optoelectronic materials. Polyhalogen derivatives, for example, serve as major starting materials for creating polysubstituted fluorescent quinazolines with electroluminescent properties. These compounds are utilized in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, nonlinear optical materials, and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

These reviews illustrate the importance of methoxyphenol and quinazoline derivatives in atmospheric science and optoelectronic applications, even though they do not directly discuss N-4-(2-Methoxyethoxy)benzyl-methanamine. The studies underscore the potential of related compounds in addressing environmental concerns and advancing material sciences for technological applications.

Safety And Hazards

The safety and hazards associated with “N-4-(2-Methoxyethoxy)benzyl-methanamine” are not specified in the search results. It’s mentioned that it’s for research use only and not intended for diagnostic or therapeutic use .

Future Directions

The future directions or potential applications of “N-4-(2-Methoxyethoxy)benzyl-methanamine” are not specified in the search results. It’s currently used for proteomics research , but further potential uses or developments are not detailed.

properties

IUPAC Name

1-[4-(2-methoxyethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-19-9-10-20-16-6-4-14(5-7-16)11-18-13-15-3-2-8-17-12-15/h2-8,12,18H,9-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATLEBCCOIZQAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-Methoxyethoxy)benzyl](3-pyridinyl)-methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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